molecular formula C8H10Cl2FN B1432199 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride CAS No. 1375474-27-3

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1432199
CAS No.: 1375474-27-3
M. Wt: 210.07 g/mol
InChI Key: PUBRSCIMJQYMNY-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN. It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    2-Chloro-6-fluorophenethylamine: This compound has a similar structure but differs in the position of the ethylamine group.

    1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound has additional chlorine substitution and an alcohol group instead of an amine.

    1-(2-Chloro-4-fluorophenyl)ethanone: This compound has a ketone group instead of an amine .

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRSCIMJQYMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-27-3
Record name Benzenemethanamine, 2-chloro-6-fluoro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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